(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
Overview
Description
The compound (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share a similar backbone structure to the compound of interest . These analogs were synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists. This suggests that (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid may also have potential biological activity worth exploring.
Synthesis Analysis
The synthesis of related compounds involves the introduction of specific moieties to the core structure to enhance biological activity and metabolic stability . Although the exact synthesis of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is not detailed, the methods used for similar compounds typically involve multi-step organic synthesis, purification, and chiral resolution to obtain the optically active isomers. The synthesis process is guided by rational drug design and often includes the evaluation of metabolic stability in human liver microsomes, which is crucial for determining the potential of a compound as a drug candidate.
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has been studied using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, the NH stretching frequency observed in the IR spectrum can indicate the strength of hydrogen bonding within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. However, the electrochemical behavior of related compounds, such as the dimerization of 2-amino-3-cyano-4-phenylthiophene, has been studied . These reactions often involve the formation of cation radicals and subsequent coupling to form dimers or oligomers. Such studies are important for understanding the reactivity of the compound and its potential to form larger, more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can be inferred from spectroscopic and computational analyses . The first hyperpolarizability and molecular electrostatic potential maps provide insights into the non-linear optical properties and charge distribution within the molecule. The HOMO and LUMO analysis helps in understanding the electronic transitions and potential sites for chemical reactivity. These properties are crucial for predicting the behavior of the compound in various environments and its suitability for specific applications.
Scientific Research Applications
Asymmetric Hydrogenation Studies
The compound has been explored in asymmetric hydrogenation studies. O'Reilly, Derwin, and Lin (1990) demonstrated its use in the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. They developed an asymmetric hydrogenation catalyst system, allowing the rapid screening of various chiral phosphine ligands, and successfully determined optimal conditions for preparing enantiomerically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt O'Reilly, Derwin, & Lin, 1990.
Synthesis of Natural Products
Gurram, Gyimóthy, Wang, Lam, Ahmed, and Herr (2011) employed (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid in the enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A. The study showcased the compound's utility in natural product synthesis through a Pictet-Spengler bis-cyclization reaction Gurram et al., 2011.
Antioxidant Properties
Dovbnya, Kaplaushenko, Frolova, and Pruglo (2022) investigated the synthesis of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles and studied their antioxidant activity. They developed methods for synthesizing compounds involving (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid and evaluated their antioxidant potential Dovbnya et al., 2022.
Biological Significance and Synthetic Approaches
Viso, Fernández de la Pradilla, Tortosa, García, and Flores (2011) discussed the biological significance of R,-diamino acids and their derivatives, including (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. Their review covered therapeutic uses and other applications, emphasizing the compound's role as a key structural fragment in biologically active compounds Viso et al., 2011.
Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids
Overberger and Chang (1989) prepared optically active α-nucleic acid base substituted propanoic acids, including (R)-2-(adenin-9-yl)propanoic acid, from adenine and (S)-ethyl lactate, showcasing the compound's role in creating modified nucleic acid derivatives Overberger & Chang, 1989.
Enzymatic Preparation of (S)-Amino Acid from Racemic Amino Acid
Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, and Patel (2011) explored enzymatic routes to create (S)-amino acids from racemic amino acids using (R)-amino acid oxidase, demonstrating the compound's utility in producing key intermediates for drug synthesis Chen et al., 2011.
Safety And Hazards
The safety data sheet for “®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, the affected individual should be moved to fresh air and kept at rest. If it comes into contact with skin or eyes, the area should be rinsed thoroughly with water .
properties
IUPAC Name |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375908 | |
Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
CAS RN |
742691-70-9 | |
Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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